molecular formula C25H23N5O2 B11179354 N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11179354
M. Wt: 425.5 g/mol
InChI Key: VGZLGMJWAULUHI-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 2,4-dimethylphenyl group, a pyridin-2-ylmethyl group, and an imidazo[1,2-a]benzimidazole core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]benzimidazole core, followed by the introduction of the pyridin-2-ylmethyl group and the 2,4-dimethylphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving its molecular targets.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-oxo-3-(pyridin-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H23N5O2/c1-16-10-11-19(17(2)13-16)27-23(31)14-22-24(32)29(15-18-7-5-6-12-26-18)25-28-20-8-3-4-9-21(20)30(22)25/h3-13,22H,14-15H2,1-2H3,(H,27,31)

InChI Key

VGZLGMJWAULUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=N5)C

Origin of Product

United States

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